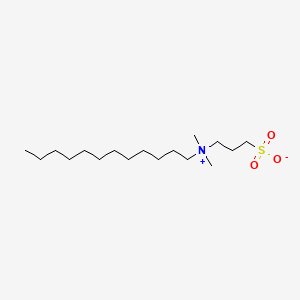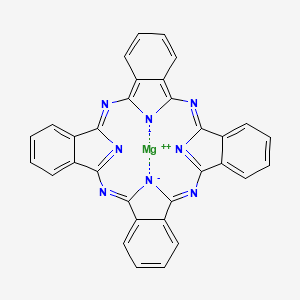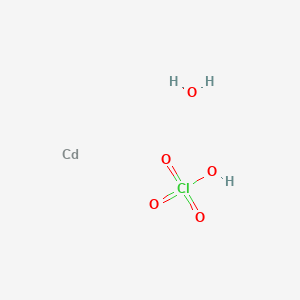
Perchloric acid cadmium hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium perchloric acid hydrate is a chemical compound that consists of cadmium, perchloric acid, and water molecules. It is known for its unique properties and applications in various fields of science and industry. The compound is often used in research due to its reactivity and ability to form complexes with other substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium perchloric acid hydrate can be synthesized through a two-step process. In the first step, cadmium carbonate reacts with 60% perchloric acid to form hexahydrated cadmium perchlorate. This product is then recrystallized to obtain the desired compound . In the second step, cadmium perchlorate is mixed with 2,2′-bipyridine in ethanol at room temperature to form the final complex .
Industrial Production Methods: The industrial production of cadmium perchloric acid hydrate involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. The use of high-purity reagents and precise temperature control are essential for successful industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium perchloric acid hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with ammonia to form complexes such as [Cd(NH₃)₄]²⁺ . It also reacts with halogens like chlorine and bromine to form cadmium halides .
Common Reagents and Conditions: Common reagents used in reactions with cadmium perchloric acid hydrate include ammonia, halogens, and acids like hydrochloric acid and sulfuric acid. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from reactions with cadmium perchloric acid hydrate include cadmium oxide, cadmium halides, and various cadmium complexes. These products have significant applications in different fields, including electronics and materials science .
Aplicaciones Científicas De Investigación
Cadmium perchloric acid hydrate has numerous applications in scientific research. In chemistry, it is used to study the formation and properties of metal complexes. In biology, it is used to investigate the effects of cadmium on biological systems and to develop methods for cadmium detoxification. In medicine, it is used in research related to heavy metal poisoning and its treatment. Industrially, cadmium perchloric acid hydrate is used in the production of cadmium oxide nanoparticles, which have applications in photodiodes, photovoltaic cells, and transparent electrodes .
Mecanismo De Acción
Cadmium perchloric acid hydrate can be compared with other cadmium compounds such as cadmium chloride, cadmium sulfate, and cadmium nitrate. While all these compounds contain cadmium, their reactivity and applications differ. For example, cadmium chloride is commonly used in electroplating, while cadmium sulfate is used in pigments and batteries. Cadmium perchloric acid hydrate is unique due to its ability to form stable complexes and its applications in advanced materials and nanotechnology .
Comparación Con Compuestos Similares
- Cadmium chloride
- Cadmium sulfate
- Cadmium nitrate
These compounds share some similarities with cadmium perchloric acid hydrate but also have distinct properties and uses.
Propiedades
IUPAC Name |
cadmium;perchloric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOODDPGJGAPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OCl(=O)(=O)=O.[Cd] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdClH3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10326-28-0 |
Source


|
| Record name | Cadmium perchlorate, hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10326-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
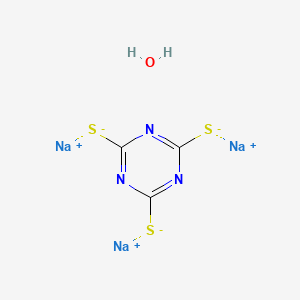
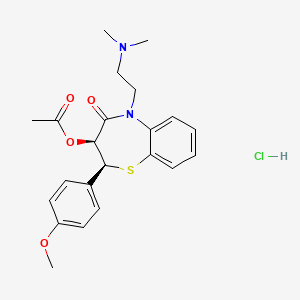
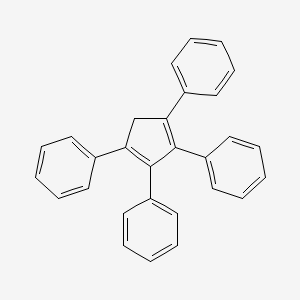
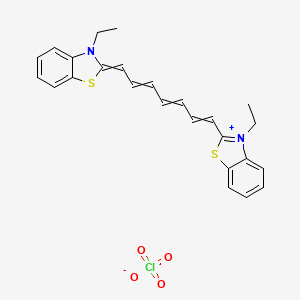
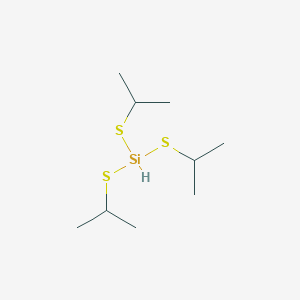
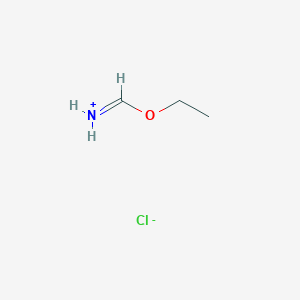
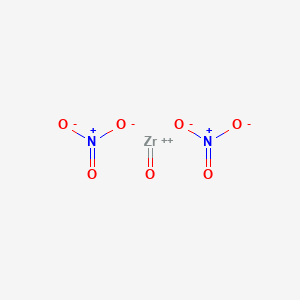
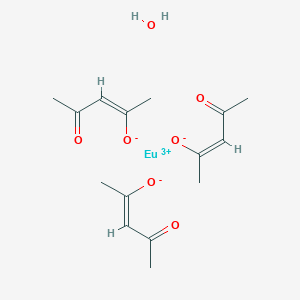

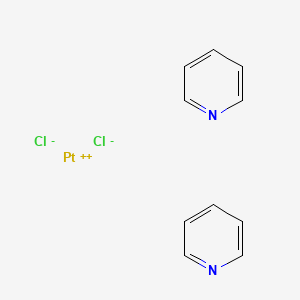
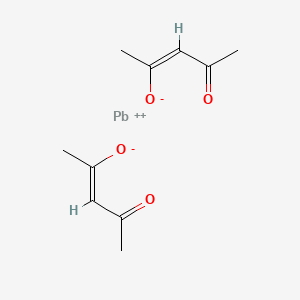
![(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B7801441.png)
